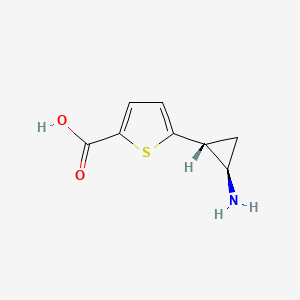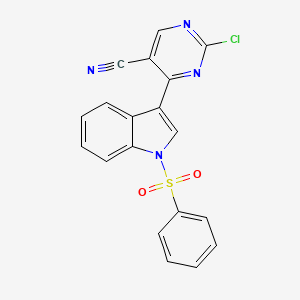
2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including anticancer and anti-inflammatory activities .
Preparation Methods
The synthesis of 2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloro-4-methylpyrimidine with a suitable indole derivative under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like sodium bor
Properties
Molecular Formula |
C19H11ClN4O2S |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)indol-3-yl]-2-chloropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H11ClN4O2S/c20-19-22-11-13(10-21)18(23-19)16-12-24(17-9-5-4-8-15(16)17)27(25,26)14-6-2-1-3-7-14/h1-9,11-12H |
InChI Key |
CHAKSOIRDOAUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



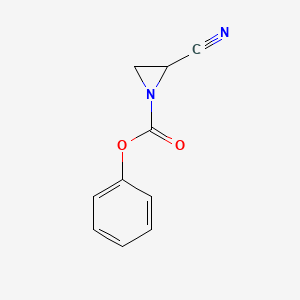

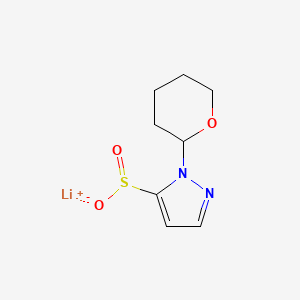
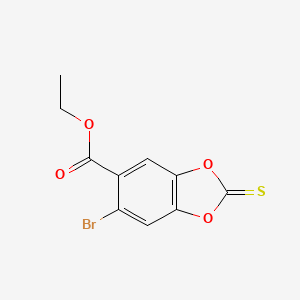
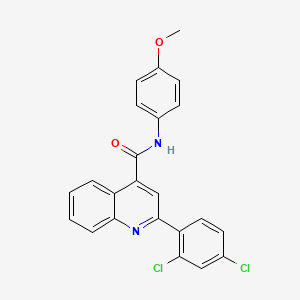
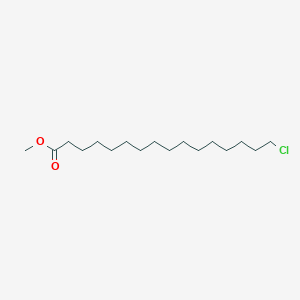

![Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12984426.png)
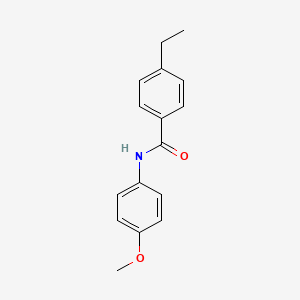

![2-Hydrazonooctahydro-1H-benzo[d]imidazole](/img/structure/B12984437.png)
